Ethyl 5-amino-2,4-dimethylbenzoate
Overview
Description
Ethyl 2,4-dimethylbenzoate is a chemical compound with the linear formula C11H14O2 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2,4-dimethylbenzoate, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The linear formula is C11H14O2 .Scientific Research Applications
Non-Linear Optical Properties
Ethyl 5-amino-2,4-dimethylbenzoate and related compounds have been studied for their non-linear optical properties. Specifically, the first-order hyperpolarizability of these molecules has been analyzed, revealing significant potential for applications in the field of non-linear optics. This property is crucial for the development of materials for photonic and optoelectronic applications (Józefowicz et al., 2009).
Spectroscopic Properties
The spectroscopic properties of ethyl 5-amino-2,4-dimethylbenzoate derivatives have been thoroughly investigated. These studies have focused on understanding the relationship between molecular conformations and spectral behavior, which is essential for designing materials with specific optical properties (Józefowicz et al., 2007).
Monitoring Polymerization Processes
This compound has been used as a fluorescence probe for monitoring the polymerization process of methyl methacrylate. The fluorescence spectrum characteristics of ethyl 5-amino-2,4-dimethylbenzoate derivatives change in response to the degree of polymerization, making them useful for real-time monitoring in polymer science (Józefowicz et al., 2013).
Corrosion Inhibition
Derivatives of ethyl 5-amino-2,4-dimethylbenzoate have been studied as corrosion inhibitors for mild steel, which is significant for industrial applications. These studies involve understanding the interaction between the inhibitor molecules and metal surfaces, which is crucial for developing effective corrosion protection strategies (Dohare et al., 2017).
Antineoplastic Properties
Research has also been conducted on the antineoplastic properties of compounds related to ethyl 5-amino-2,4-dimethylbenzoate. These studies are essential for discovering new potential therapeutics in cancer treatment (Markosyan et al., 2014).
Antifungal and Cytotoxic Activities
Some metabolites related to ethyl 5-amino-2,4-dimethylbenzoate have shown promising antifungal and cytotoxic activities. This is crucial for the development of new antifungal agents and cancer therapeutics (Silva et al., 2005).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-2,4-dimethylbenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)9-6-10(12)8(3)5-7(9)2/h5-6H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOJNVRBHRGTJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2,4-dimethylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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